molecular formula C14H16N2O B12403567 N-(2-Aminoethyl)-1-naphthylacetamide-d4

N-(2-Aminoethyl)-1-naphthylacetamide-d4

Cat. No.: B12403567
M. Wt: 232.31 g/mol
InChI Key: OJWZEVNPRJDAME-LZMSFWOYSA-N
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Description

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4: is a deuterated derivative of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene-1-carboxylic acid and 2-aminoethanol-d4.

    Formation of Naphthalene-1-carboxylic Acid Chloride: Naphthalene-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol-d4 in the presence of a base such as triethylamine to form N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 has several scientific research applications:

    Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biochemical Research: Employed in studies involving enzyme kinetics and receptor binding assays.

    Drug Development: Investigated for its potential as a drug candidate or as a labeled compound in pharmacokinetic studies.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of deuterium can affect the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide: The non-deuterated version of the compound.

    N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d3: A partially deuterated derivative.

    N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d5: A fully deuterated derivative with an additional deuterium atom.

Uniqueness

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 is unique due to its specific deuterium labeling, which can influence its chemical and physical properties. This makes it valuable for studies involving isotope effects, metabolic stability, and pharmacokinetics.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

232.31 g/mol

IUPAC Name

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17)/i8D2,9D2

InChI Key

OJWZEVNPRJDAME-LZMSFWOYSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=CC=CC2=CC=CC=C21)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN

Origin of Product

United States

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